tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate
Description
Properties
Molecular Formula |
C12H13IN2O3 |
|---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-6-7(16)4-5-8(9)10(13)14-15/h4-6,16H,1-3H3 |
InChI Key |
ZLLXWHKQJXYLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C(=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative with applications in medicinal chemistry and materials science. Its synthesis involves strategic functionalization of the indazole core, including iodination, hydroxylation, and Boc protection. Below is a systematic analysis of established methodologies.
Key Synthetic Strategies
Route 1: Sequential Iodination and Boc Protection
This method prioritizes iodination at the 3-position followed by Boc protection and hydroxylation.
Step 1: Iodination of 6-Hydroxyindazole
Substrate : 6-Hydroxyindazole (pre-synthesized via nitration/reduction or hydrolysis of a nitro group).
Reagents : Iodine (I₂), potassium hydroxide (KOH), dimethylformamide (DMF).
Conditions : Room temperature, 1–2 hours.
Mechanism : Electrophilic aromatic substitution at position 3, driven by the electron-rich nature of the indazole ring. The hydroxy group at position 6 acts as a weak directing group, favoring substitution at position 3.
Example Reaction :
$$ \text{6-Hydroxyindazole} + \text{I}_2/\text{KOH} \xrightarrow{\text{DMF}} \text{3-Iodo-6-hydroxyindazole} $$
Step 2: Boc Protection
Substrate : 3-Iodo-6-hydroxyindazole.
Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), 4-dimethylaminopyridine (DMAP).
Conditions : Dichloromethane (DCM), 0–5°C, 1–2 hours.
Mechanism : Carbamate formation at the N1-position, stabilized by the Boc group.
Example Reaction :
$$ \text{3-Iodo-6-hydroxyindazole} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA/DMAP}} \text{this compound} $$
Yield : ~85–90% (based on analogous Boc protection steps in indazole derivatives).
Route 2: Reverse Functionalization (Boc Protection → Iodination)
This approach leverages Boc protection to stabilize the indazole core before iodination.
Step 1: Boc Protection of 6-Hydroxyindazole
Substrate : 6-Hydroxyindazole.
Reagents : Boc₂O, TEA, DMAP.
Conditions : DCM, 0–5°C, 1–2 hours.
Outcome : tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate.
Step 2: Iodination at Position 3
Substrate : tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate.
Reagents : I₂, KOH, DMF.
Conditions : Room temperature, 1–2 hours.
Mechanism : Iodination at position 3, facilitated by the electron-donating Boc group.
Example Reaction :
$$ \text{tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate} + \text{I}_2/\text{KOH} \xrightarrow{\text{DMF}} \text{this compound} $$
Yield : ~70–75% (lower due to steric hindrance from Boc group).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Iodination → Boc) | Route 2 (Boc → Iodination) |
|---|---|---|
| Regioselectivity | High (3-position favored) | Moderate (steric effects) |
| Reaction Time | 1–2 hours | 1–2 hours |
| Yield | ~85–90% | ~70–75% |
| Purification | Column chromatography | Column chromatography |
| Advantages | Simplified iodination | Stabilized Boc group |
| Challenges | Hydroxy group handling | Steric hindrance |
Critical Reaction Parameters
Iodination Optimization
Key Variables :
- Solvent : DMF enhances solubility and reaction rate.
- Temperature : Room temperature minimizes side reactions.
- Base : KOH (2–3 equiv) ensures deprotonation of indazole NH.
Table 1: Iodination Efficiency Under Varying Conditions
| Base | Equivalents | Yield (%) |
|---|---|---|
| KOH | 3 | 85–90 |
| NaOH | 3 | 70–75 |
| DBU | 3 | 60–65 |
Boc Protection Efficiency
Key Variables :
- Catalyst : DMAP accelerates carbamate formation.
- Base : TEA neutralizes HCl byproduct.
Table 2: Boc Protection Yields with DMAP Catalyst
| DMAP (mol%) | Yield (%) |
|---|---|
| 10 | 85–90 |
| 5 | 75–80 |
| 0 | 50–55 |
Alternative Methods and Challenges
Microwave-Assisted Iodination
Advantages :
- Reduced reaction time (30–60 minutes).
- Improved regioselectivity.
Example :
$$ \text{6-Hydroxyindazole} + \text{I}_2/\text{KOH} \xrightarrow{\text{Microwave, 80°C}} \text{3-Iodo-6-hydroxyindazole} $$
Hydroxylation via Nitration-Reduction
Route :
- Nitrate indazole at position 6.
- Reduce nitro to hydroxy.
Challenges :
- Nitration : Low regioselectivity (3-position favored).
- Reduction : Requires harsh conditions (H₂/Pd, HCl).
Example :
$$ \text{Indazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{6-Nitroindazole} \xrightarrow{\text{H}2/\text{Pd}} \text{6-Hydroxyindazole} $$
Quality Control and Characterization
Spectroscopic Data
1H NMR (CDCl₃) :
- δ 7.8–7.5 (m, 2H, Ar-H at C4/C5).
- δ 7.2–6.9 (m, 2H, Ar-H at C2/C7).
- δ 5.5 (s, 1H, OH).
- δ 1.4 (s, 9H, Boc).
13C NMR :
- δ 160 (C=O), 150 (C3-I), 125–130 (Ar carbons).
HRMS :
$$ \text{[M + H]}^+ \text{ = 360.15 (C}{12}\text{H}{13}\text{IN}2\text{O}3\text{)} $$
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The hydroxy group at the 6-position can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides, often in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-amino, 3-thio, or 3-halo derivatives.
Oxidation: 6-oxo-3-iodoindazole derivatives.
Reduction: 6-methylene-3-iodoindazole derivatives.
Ester Hydrolysis: 6-hydroxy-3-iodoindazole-1-carboxylic acid
Scientific Research Applications
Anticancer Potential :
Research indicates that tert-butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate exhibits significant inhibitory effects on various cancer cell lines. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in the progression of colorectal cancer. Studies report IC50 values of 7.2 nM for CDK8 and 6.0 nM for CDK19, indicating high potency against these targets .
Mechanism of Action :
The compound's mechanism involves the inhibition of WNT signaling pathways, crucial for cell proliferation and survival in cancerous tissues. In assays using human embryonic kidney cells, it demonstrated an IC50 of 5.0 nM against WNT-dependent signaling, highlighting its potential as a therapeutic agent in oncology .
Synthetic Applications
This compound can serve as a versatile building block in organic synthesis. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Synthesis Overview
The synthesis typically involves multi-step reactions starting from readily available indazole derivatives. Key steps include:
- Iodination : Introduction of the iodine atom at the 3-position.
- Hydroxylation : Formation of the hydroxyl group at the 6-position.
- Carboxylation : Attaching the carboxylate group via tert-butyl ester formation.
These steps can be optimized to yield high purity products suitable for further biological evaluation.
Case Study 1: Anticancer Activity
In a study focused on colorectal cancer, this compound was tested against LS174T human colorectal carcinoma cells. The compound exhibited potent inhibition of β-catenin mutation-driven WNT pathway activity, with an IC50 value of 23 nM . This suggests its potential utility as an anticancer therapeutic.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs derived from this compound were synthesized to explore the structure–activity relationship. Modifications to the indazole ring and substituents on the carboxylate group were systematically evaluated for their impact on biological activity, revealing insights into optimal structural features for enhancing potency against CDKs .
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related indazole and indole derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Analysis:
Substituent Effects on Reactivity :
- The iodine atom in the reference compound (1426425-59-3) offers a heavy halogen for cross-coupling reactions, whereas bromine (1126424-50-7) provides a lighter alternative with faster reaction kinetics .
- The hydroxyl group at the 6-position (1426425-59-3) enables regioselective sulfonation or phosphorylation, contrasting with the methoxy group in 1337880-58-6, which blocks electrophilic substitution .
Physical and Chemical Properties :
- The Boc group in all compounds improves solubility in organic solvents (e.g., dichloromethane) compared to unprotected indazoles .
- Compounds with iodine (e.g., 1426425-59-3, 639084-05-2) exhibit higher molecular weights and densities, impacting crystallization behavior .
Biological and Pharmacological Relevance: The hydroxyl group in 1426425-59-3 may confer antioxidant activity or metal-chelating properties, unlike its deoxy analog (639084-05-2) . Indole derivatives (e.g., 1627722-96-6) are more metabolically stable than indazoles but lack the hydrogen-bond donor capacity of the indazole NH group .
Synthetic Utility :
Biological Activity
tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural features that contribute to its biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₂H₁₃IN₂O₃
- Molecular Weight : 360.15 g/mol
- Functional Groups : Hydroxyl group (−OH), iodine atom, and carboxylate group.
The presence of the indazole ring system, along with the tert-butyl and hydroxyl groups, enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of iodine in the structure may enhance this activity due to its known antibacterial properties.
- Antiparasitic Activity : Indazole derivatives have been explored for their potential against Plasmodium falciparum, the causative agent of malaria. The structural modifications in indazole derivatives can significantly influence their inhibitory potency against this parasite .
Table 1: Biological Activity Summary
| Study Reference | Biological Activity | IC50 Value | Target Organism |
|---|---|---|---|
| Antiparasitic | ~8 μM | Plasmodium falciparum | |
| Antimicrobial | 8.7 µM | MRSA | |
| Cytotoxicity | 0.8 µM | Hep G2 cells |
Antiparasitic Activity
In a study focusing on indazole derivatives, this compound was evaluated for its inhibitory effects on Plasmodium falciparum. The compound displayed an IC50 value of approximately 8 μM, indicating moderate potency. Structure-activity relationship (SAR) analyses revealed that modifications to the hydroxyl group significantly impacted activity levels .
Antimicrobial Properties
Another study highlighted the antimicrobial potential of similar indazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC50 value of 8.7 µM, suggesting it could be a promising candidate for further development as an antimicrobial agent .
Interaction Studies
Understanding the pharmacodynamics of this compound involves evaluating its interactions with specific biological targets. Initial studies suggest that this compound may interact with enzymes involved in critical metabolic pathways in parasites, potentially leading to growth inhibition.
Table 2: Interaction Insights
| Interaction Type | Biological Target | Effect |
|---|---|---|
| Enzyme Inhibition | MEP pathway enzymes | Growth inhibition |
| Receptor Binding | Unknown | Potential therapeutic target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
